molecular formula C15H16N2O4S B2534386 Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate CAS No. 313469-63-5

Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B2534386
CAS RN: 313469-63-5
M. Wt: 320.36
InChI Key: OPICPLNZLSEIRK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound. It is related to the class of compounds known as thiazoles . Thiazoles are significant in medicinal chemistry and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazoles are diverse and depend on the specific functional groups present in the molecule . The reactions can involve both the thiazole ring and the other functional groups attached to it .

Scientific Research Applications

Ethylene Inhibition and Plant Growth

Compounds that influence ethylene production and perception in plants are of significant interest for both basic and applied plant sciences. Ethylene is a critical plant hormone involved in various developmental processes and stress responses. The manipulation of ethylene signaling pathways can lead to improved plant growth under stress conditions and enhanced shelf life of agricultural produce. For instance, compounds like 1-methylcyclopropene (1-MCP) have been used to inhibit ethylene perception, thereby delaying fruit ripening and senescence, which is crucial for the post-harvest quality of fruits and vegetables (Martínez-Romero et al., 2007). Similar research could explore the application of Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate in the modulation of ethylene-related processes.

Antimicrobial and Antitumor Agents

The structural motif of thiazole and its derivatives has been widely investigated for its antimicrobial and antitumor properties. Thiazoles serve as core structures for the development of compounds with significant biological activities. For instance, the medicinal perspective of 2,4‐thiazolidinediones, a related thiazole derivative, outlines its role as antimicrobial, antitumor, and antidiabetic agents, highlighting the versatility of thiazole compounds in medicinal chemistry (Singh et al., 2022). This suggests that this compound could potentially be explored for similar biological activities.

Environmental and Aquatic Toxicology

Understanding the fate and behavior of chemical compounds in aquatic environments is crucial for assessing their ecological impact. Parabens, for example, are a class of compounds used in various consumer products that have been detected in water bodies, raising concerns about their environmental fate and potential as endocrine disruptors (Haman et al., 2015). Research on this compound could also consider its environmental stability, biodegradability, and potential effects on aquatic life.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system they interact with . For instance, some thiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing new derivatives of these compounds that could serve as effective therapeutic agents with lesser side effects .

properties

IUPAC Name

ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-20-14(19)13-10(2)16-15(22-13)17-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPICPLNZLSEIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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